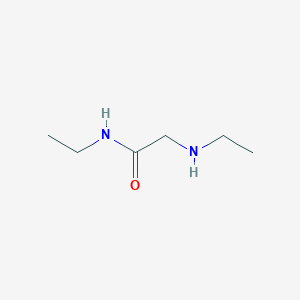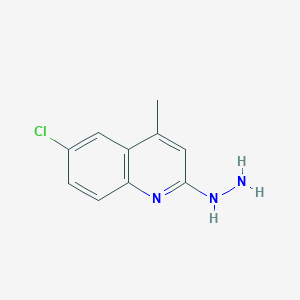
(4-(4-Chlorophenyl)thiazol-2-yl)methanol
概要
説明
(4-(4-Chlorophenyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C10H8ClNOS and a molecular weight of 225.69 g/mol . It is a member of the thiazole family, which is known for its diverse biological activities . The compound features a thiazole ring substituted with a 4-chlorophenyl group and a methanol group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)thiazol-2-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield the thiazole ring . The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
(4-(4-Chlorophenyl)thiazol-2-yl)methanol can undergo various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: (4-(4-Chlorophenyl)thiazol-2-yl)carboxylic acid.
Reduction: (4-(4-Chlorophenyl)thiazol-2-yl)methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of (4-(4-Chlorophenyl)thiazol-2-yl)methanol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit histone acetyltransferase activity, leading to reduced acetylation of histone proteins and subsequent modulation of gene expression . This inhibition can induce apoptosis in cancer cells by affecting the autophagic pathway and other cellular processes .
類似化合物との比較
Similar Compounds
(4-(4-Fluorophenyl)thiazol-2-yl)methanol: Similar structure but with a fluorine atom instead of chlorine.
(4-(4-Bromophenyl)thiazol-2-yl)methanol: Similar structure but with a bromine atom instead of chlorine.
(4-(4-Methoxyphenyl)thiazol-2-yl)methanol: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
(4-(4-Chlorophenyl)thiazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions and may contribute to its biological activity .
特性
IUPAC Name |
[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGABWUJKMBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide](/img/structure/B1349701.png)



![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)



